molecular formula C15H21BO5 B1462891 Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 889654-06-2

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1462891
CAS No.: 889654-06-2
M. Wt: 292.14 g/mol
InChI Key: ZBLGLKWSVGSAQD-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 889654-06-2) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its structure features a methoxy group at the 3-position and a pinacol-protected boronate ester at the 5-position of the benzoate ring. The methoxy group acts as an electron-donating substituent, modulating electronic effects during coupling reactions, while the boronate ester serves as a key reactive site for palladium-catalyzed cross-couplings .

Properties

IUPAC Name

methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-10(13(17)19-6)8-12(9-11)18-5/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLGLKWSVGSAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674934
Record name Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889654-06-2
Record name Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester
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Preparation Methods

General Synthetic Strategy

The synthesis typically involves a borylation reaction of a suitably substituted aryl halide or aryl amine precursor. The key step is the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group onto the aromatic ring, often via palladium-catalyzed cross-coupling or radical borylation methods.

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and reliable methods to prepare methyl 3-methoxy-5-(pinacol boronate)benzoate derivatives is the palladium-catalyzed borylation of aryl bromides or chlorides using bis(pinacolato)diboron.

Typical Procedure:

  • Starting Material: Methyl 3-bromo-5-methoxybenzoate or related aryl halide.
  • Reagents: Bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3 equiv).
  • Catalyst: Pd(dppf)Cl2·DCM (4 mol%).
  • Solvent: 1,4-dioxane.
  • Conditions: Degassed under nitrogen atmosphere, heated at 90 °C for 18–24 hours.
  • Workup: Filtration, solvent evaporation, and purification by silica gel column chromatography.

Example Data:

Parameter Value
Reaction Temperature 90 °C
Reaction Time 18–24 hours
Catalyst Loading 4 mol% Pd(dppf)Cl2·DCM
Yield Approx. 70–75% (typical)
Purification Silica gel chromatography
Product State Clear oil or solid

This method affords the desired methyl 3-methoxy-5-(pinacol boronate)benzoate with high purity and good yield. The reaction tolerates the methoxy and ester substituents without side reactions.

Radical Borylation of Aromatic Amines

An alternative approach involves the radical borylation of aromatic amines using diboronic esters and alkyl nitrites as radical initiators.

Typical Procedure:

  • Starting Material: Aromatic amine derivative, e.g., methyl 3-methoxy-5-aminobenzoate.
  • Reagents: Bis(pinacolato)diboron, tert-butyl nitrite (radical initiator), benzoyl peroxide (catalyst).
  • Solvent: Acetonitrile.
  • Conditions: Room temperature, 4 hours.
  • Workup: Concentration and purification by column chromatography using petroleum ether or petroleum ether/ethyl acetate mixtures.

Example Reaction Setup:

Component Amount (mmol) Weight (mg)
Aromatic amine (Ar-NH2) 1.0 ~123 mg
Bis(pinacolato)diboron 1.2 ~305 mg
Benzoyl peroxide 0.1 ~24 mg
tert-Butyl nitrite 1.5 ~154 mg
Solvent (Acetonitrile) 3 mL -

The reaction proceeds smoothly at room temperature, yielding the pinacol boronate ester after purification. The method is advantageous for substrates sensitive to high temperatures or palladium catalysts.

Use of Boronic Acid MIDA Esters as Intermediates

In some synthetic routes, boronic acid MIDA esters are prepared first and then converted to the pinacol boronate ester.

Procedure:

This method allows for better handling and purification of boronic acid intermediates and can improve overall yields and stability of the boronate compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Advantages Typical Yield (%)
Pd-Catalyzed Borylation Aryl bromide or chloride Bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, KOAc 90 °C, 18–24 h, N2 High yield, scalable 70–75
Radical Borylation Aromatic amine Bis(pinacolato)diboron, tert-butyl nitrite, benzoyl peroxide RT, 4 h Mild conditions, no Pd catalyst Moderate to good
MIDA Ester Intermediate Route Boronic acid N-methyliminodiacetic acid, DMF, Pd catalyst 90 °C, 18 h (MIDA formation) Improved stability, purification Moderate

Analytical Characterization Data (Representative)

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons, methoxy group (~3.8 ppm singlet), methyl ester (~3.9 ppm singlet), and pinacol methyl groups (~1.3–1.4 ppm singlet).
  • [^13C NMR (100 MHz, CDCl3)](pplx://action/followup): Ester carbonyl (~166–167 ppm), aromatic carbons, boronate carbon (~83–84 ppm), methoxy carbon (~55 ppm), pinacol methyl carbons (~24–25 ppm).
  • Molecular Formula: C15H21BO5
  • Molecular Weight: 292.14 g/mol

These data confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl compound.

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.

Scientific Research Applications

Organic Synthesis

1.1 Boron Chemistry

The compound serves as a boronic acid pinacol ester derivative. Boronic acids and their esters are pivotal in organic synthesis due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

1.2 Functionalization of Aromatic Compounds

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be used to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The methoxy group can enhance the nucleophilicity of the aromatic ring, facilitating further reactions .

Medicinal Chemistry

2.1 Anticancer Research

Research indicates that compounds containing boron can exhibit anticancer properties. This compound may be investigated for its potential cytotoxic effects against various cancer cell lines. The incorporation of boron into drug design has been shown to improve selectivity and reduce toxicity .

2.2 Drug Delivery Systems

The unique structure of this compound allows it to be explored as a part of drug delivery systems. Its ability to form stable complexes with various biomolecules could enhance the solubility and bioavailability of therapeutic agents .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, the incorporation of boron-containing compounds can lead to materials with enhanced mechanical properties and thermal stability. This compound may be utilized in the development of novel polymeric materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the benzoate moiety.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Structural analogs differ in substituent type, position, and electronic properties, which critically influence reactivity and applications.

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Boronate Position Molecular Formula Molecular Weight CAS Number Key Properties
Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 3-OCH₃ 5 C₁₅H₁₉BO₅ 290.12 889654-06-2 High reactivity in Suzuki couplings; electron-donating methoxy enhances para-selectivity
Methyl 3-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 3-CF₃ 5 C₁₅H₁₆BF₃O₄ 340.10 N/A Electron-withdrawing CF₃ group reduces electron density, potentially slowing coupling kinetics
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-Br, 3-CH₃ 5 C₁₅H₁₈BBrO₄ 369.03 2096341-94-3 Bromo substituent enables further functionalization; steric hindrance may affect coupling efficiency
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate None 3 C₁₄H₁₇BO₄ 260.10 480425-35-2 Lack of methoxy simplifies synthesis but reduces electronic modulation
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-CH₃ 5 C₁₅H₁₉BO₄ 274.12 478375-39-2 Methyl at ortho position increases steric bulk, potentially lowering reaction yields
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate None 2 C₁₄H₁₇BO₄ 260.10 1246765-32-1 Boronate at ortho position may hinder coupling due to steric effects
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 3-O-(tetrahydrofuran-3-yl) 5 C₁₈H₂₅BO₆ 348.20 1948233-47-3 Bulky ether substituent may improve solubility but complicate purification

Reactivity in Cross-Coupling Reactions

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances electron density at the boronate site, accelerating oxidative addition in Suzuki reactions compared to analogs with electron-withdrawing groups (e.g., CF₃ in ).
  • Steric Effects : Ortho-substituted analogs (e.g., methyl at position 2 in ) exhibit reduced coupling efficiency due to steric hindrance between the boronate and catalyst .
  • Position of Boronate : Meta-substituted boronates (e.g., position 3 in ) show lower regioselectivity compared to para-substituted derivatives like the target compound .

Biological Activity

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14_{14}H20_{20}BNO5_5
  • Molecular Weight : 293.123 g/mol
  • CAS Number : 1352817-23-2
  • Density : 1.1 g/cm³
  • Boiling Point : 384.6 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific glycosidases, which are crucial in various metabolic pathways. This inhibition could play a role in cancer treatment by disrupting the metabolism of tumor cells .
  • Antimicrobial Activity : The compound has shown promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. Minimum inhibitory concentration (MIC) values were reported as low as 0.5–1.0 μg/mL against these pathogens .
  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown selective toxicity towards cancerous cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyModelFindings
Study 1Tumor Cell LinesThe compound inhibited proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50_{50} value of approximately 0.126 μM .
Study 2Antimicrobial TestingDemonstrated MIC values ranging from 0.25–1 μg/mL against resistant bacterial strains .
Study 3Glycosidase InhibitionExhibited significant inhibition in glycosidase activity with implications for metabolic regulation in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies using animal models have revealed moderate absorption and a slow elimination profile for the compound. The maximum concentration (Cmax_{max}) achieved was around 592 ± 62 mg/mL after administration at a high oral dose of 800 mg/kg. Toxicity assessments indicated acceptable safety profiles at these doses .

Q & A

Basic Synthesis and Purification

Q1. What are the optimal conditions for synthesizing methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate via Suzuki-Miyaura coupling? A1. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Evidence from analogous compounds (e.g., methyl 3-(4-fluorophenylamino)-5-boronate benzoate) suggests using Pd(dppf)Cl₂ as a catalyst with Na₂CO₃ as a base in a solvent system of water/DME (1:1 v/v) at 80°C . Key parameters include:

  • Molar ratio : Ensure a 1:1.2 stoichiometry between the boronate ester and aryl halide to minimize side reactions.
  • Purification : Use fast column chromatography (e.g., petroleum ether/ethyl acetate gradient) to isolate the product, achieving yields of 42–78% .

Structural Characterization

Q2. How can NMR spectroscopy resolve ambiguities in the regioselectivity of boronate ester formation in this compound? A2. ¹¹B NMR is critical for confirming boronate ester integrity: a singlet near δ 29–30 ppm indicates a tetracoordinated boron atom . ¹H/¹³C NMR can distinguish methoxy (δ ~3.8–3.9 ppm for OCH₃) and ester (δ ~3.6–3.7 ppm for COOCH₃) groups. For steric effects, compare coupling constants in NOESY or COSY spectra to verify substitution patterns .

Reaction Design for Functionalization

Q3. What strategies mitigate protodeboronation during further functionalization of this boronate ester? A3. Protodeboronation is minimized by:

  • Steric protection : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group inherently reduces reactivity via steric hindrance.
  • Low-temperature protocols : Perform reactions below 40°C in anhydrous solvents (e.g., THF or DCM) .
  • Additives : Use KHF₂ or CsF to stabilize the boronate intermediate during cross-coupling .

Advanced Mechanistic Insights

Q4. How do computational studies inform the thermodynamic feasibility of C–H borylation at the meta position of the benzoate scaffold? A4. Density Functional Theory (DFT) calculations reveal that meta-borylation is favored due to:

  • Electron-withdrawing effects : The ester and methoxy groups polarize the aromatic ring, directing borylation to the meta position.
  • Transition-state stabilization : Pd catalysts with bulky ligands (e.g., dtbpy) lower activation barriers by ~15 kcal/mol compared to ortho/para pathways . Validate with kinetic isotope effects (KIEs) to confirm rate-determining C–H cleavage .

Contradictory Crystallographic Data

Q5. How should researchers address discrepancies in reported crystal structures of similar boronate esters? A5. Cross-validate using:

  • SHELX refinement : Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts. For twinned crystals, apply the TWIN/BASF command in SHELXL .
  • Cambridge Structural Database (CSD) : Compare bond lengths (B–O ≈ 1.36 Å) and angles (O–B–O ≈ 108°) to known structures .

Analytical Method Development

Q6. What LC-MS/MS parameters optimize detection and quantification of this compound in complex matrices? A6. Use:

  • Ionization mode : ESI⁻ for boronate esters (m/z [M−H]⁻).
  • Column : C18 with 0.1% formic acid in acetonitrile/water (gradient: 50–95% ACN over 10 min).
  • Fragmentation : Collision-induced dissociation (CID) at 20 eV yields diagnostic fragments (e.g., loss of COOCH₃, m/z 181) .

Safety and Handling

Q7. What precautions are necessary for handling this boronate ester in air-sensitive reactions? A7. Store under argon at −20°C to prevent hydrolysis. Use gloveboxes or Schlenk lines for transfers. For spills, neutralize with dry sand and avoid aqueous solutions to prevent exothermic decomposition .

Advanced Applications in Drug Discovery

Q8. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) synthesis? A8. The boronate ester serves as a warhead for covalent binding to target proteins. Optimize linker length and rigidity (e.g., PEG₃ or alkyl chains) to balance solubility and proteasome recruitment. Validate binding via surface plasmon resonance (SPR) and cellular degradation assays (DC₅₀ < 100 nM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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